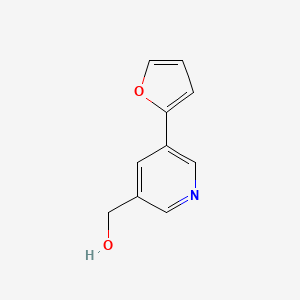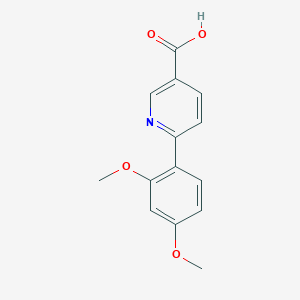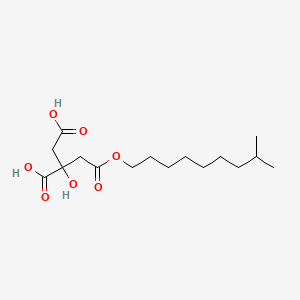
Isodecyl citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl citrate is an ester derivative of citric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is often used as a plasticizer, emulsifier, and in other specialized chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isodecyl citrate typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Citric Acid+Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, isodecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large reactors where citric acid and isodecyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to a temperature of around 150-200°C under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Isodecyl citrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Other alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Citric acid and isodecyl alcohol.
Transesterification: New esters and isodecyl alcohol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
Isodecyl citrate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials and as an emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in food packaging materials.
Mecanismo De Acción
The mechanism of action of Isodecyl citrate primarily involves its ability to interact with other molecules through ester bonds. In biological systems, it can act as an emulsifier, stabilizing mixtures of oil and water. Its molecular targets include various enzymes and proteins that interact with ester bonds, facilitating its role in drug delivery and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate
Uniqueness
Isodecyl citrate is unique due to its specific esterification with isodecyl alcohol, which imparts distinct physical and chemical properties. Compared to other esters of citric acid, it offers better plasticizing properties and biocompatibility, making it suitable for specialized applications in medicine and industry.
Propiedades
Número CAS |
90605-17-7 |
|---|---|
Fórmula molecular |
C16H28O7 |
Peso molecular |
332.39 g/mol |
Nombre IUPAC |
2-hydroxy-2-[2-(8-methylnonoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C16H28O7/c1-12(2)8-6-4-3-5-7-9-23-14(19)11-16(22,15(20)21)10-13(17)18/h12,22H,3-11H2,1-2H3,(H,17,18)(H,20,21) |
Clave InChI |
BYZJEUMAMGGQNP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
90605-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


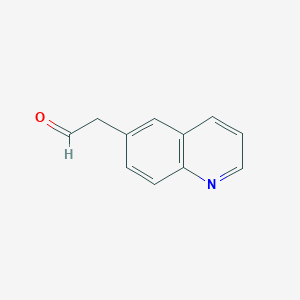
![5,7-Diiodoimidazo[5,1-B]thiazole](/img/structure/B1630182.png)
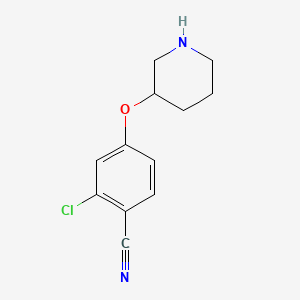
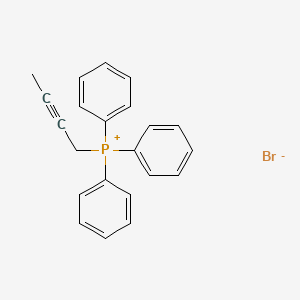
![2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B1630186.png)

![Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1630190.png)

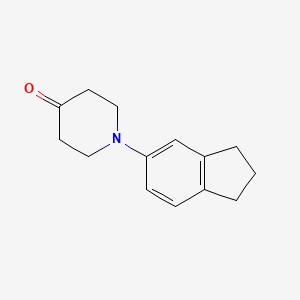
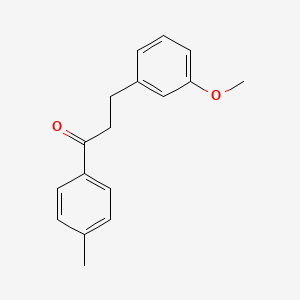
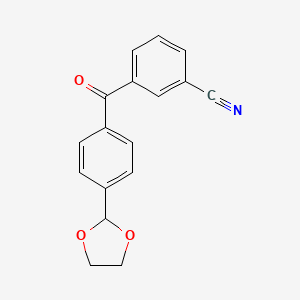
![6-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1630201.png)
